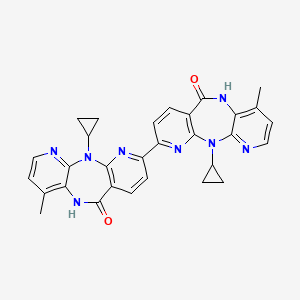
N-去甲二苯海明-d3盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Desmethyl Diphenhydramine-d3 Hydrochloride: is a deuterium-labeled derivative of N-Desmethyl Diphenhydramine Hydrochloride. This compound is primarily used as a reference standard in pharmaceutical research and development. The deuterium labeling allows for the tracking and quantification of the compound in various biological and chemical processes.
科学研究应用
N-Desmethyl Diphenhydramine-d3 Hydrochloride has several scientific research applications:
Pharmaceutical Research: Used as a reference standard for the quantification and analysis of N-Desmethyl Diphenhydramine in biological samples.
Metabolic Studies: The deuterium labeling allows for the tracking of the compound’s metabolic pathways and the identification of metabolites.
Drug Development: Employed in the development and validation of analytical methods for drug testing and quality control.
Chemical Research: Used in studies involving reaction mechanisms and the effects of deuterium substitution on chemical properties.
作用机制
Target of Action
N-Desmethyl Diphenhydramine-d3 Hydrochloride, also known as 2-benzhydryloxy-N-(trideuteriomethyl)ethanamine;hydrochloride, primarily targets the Histamine Receptor . Histamine receptors are a class of G protein-coupled receptors which bind histamine as their primary endogenous ligand .
Mode of Action
The compound interacts with its targets, the histamine receptors, and acts as an inhibitor . This means it blocks the action of histamine, a neurotransmitter in the body that plays a key role in allergic reactions .
Biochemical Pathways
The compound affects the Histamine signaling pathway . By inhibiting the histamine receptor, it prevents the downstream effects of histamine, which include vasodilation, bronchoconstriction, smooth muscle activation, and separation of endothelial cells .
Pharmacokinetics
The compound is deuterium labeled . Deuterium is a stable isotope of hydrogen that has been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of the histamine receptor, which can lead to a decrease in the symptoms of allergic reactions .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For example, the presence of other drugs, the physiological state of the body, and individual genetic variations can all impact the effectiveness of the compound .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Desmethyl Diphenhydramine-d3 Hydrochloride involves the deuteration of N-Desmethyl Diphenhydramine. The process typically includes the following steps:
Deuteration: The introduction of deuterium atoms into the N-Desmethyl Diphenhydramine molecule. This can be achieved through catalytic exchange reactions using deuterium gas or deuterated solvents.
Hydrochloride Formation: The deuterated N-Desmethyl Diphenhydramine is then reacted with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of N-Desmethyl Diphenhydramine-d3 Hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Utilizing large quantities of deuterium gas or deuterated solvents in reactors designed for high-volume production.
Purification: The crude product is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity levels.
Quality Control: Rigorous testing and quality control measures are implemented to ensure the consistency and purity of the final product.
化学反应分析
Types of Reactions:
Oxidation: N-Desmethyl Diphenhydramine-d3 Hydrochloride can undergo oxidation reactions, typically resulting in the formation of N-oxide derivatives.
Reduction: Reduction reactions can convert the compound back to its parent amine form.
Substitution: The compound can participate in substitution reactions, where the deuterium atoms may be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products:
Oxidation Products: N-oxide derivatives.
Reduction Products: Parent amine form.
Substitution Products: Compounds with different functional groups replacing the deuterium atoms.
相似化合物的比较
N-Desmethyl Diphenhydramine Hydrochloride: The non-deuterated form of the compound.
Diphenhydramine Hydrochloride: The parent compound from which N-Desmethyl Diphenhydramine is derived.
Deuterated Antihistamines: Other deuterium-labeled antihistamines used for similar research purposes.
Uniqueness: N-Desmethyl Diphenhydramine-d3 Hydrochloride is unique due to its deuterium labeling, which provides advantages in research applications, such as improved tracking and quantification in metabolic studies. This labeling also allows for the investigation of the effects of deuterium substitution on the compound’s pharmacokinetic and metabolic profiles.
属性
IUPAC Name |
2-benzhydryloxy-N-(trideuteriomethyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO.ClH/c1-17-12-13-18-16(14-8-4-2-5-9-14)15-10-6-3-7-11-15;/h2-11,16-17H,12-13H2,1H3;1H/i1D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OARUOQLHKTZEIM-NIIDSAIPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOC(C1=CC=CC=C1)C2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NCCOC(C1=CC=CC=C1)C2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.81 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-{2-[(3-Hydroxyphenyl)(methyl)amino]ethyl}acetamide](/img/structure/B587515.png)
![2,4,5,6-Tetrahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B587519.png)
![(2S,4S,5R,6R)-5-acetamido-6-[(1R,2R)-3-acetyloxy-1,2-dihydroxypropyl]-4-hydroxy-2-methoxyoxane-2-carboxylic acid](/img/structure/B587520.png)


![(4E)-2-[2-(2,3-Dihydroxypropoxy)-2-oxoethyl]-9-methyldec-4-enoic acid](/img/structure/B587528.png)
